PU 23

概要

説明

- MRP4は、多剤耐性(MDR)に関連するATP結合カセット(ABC)トランスポーターであり、がんや感染症の治療に対する大きな課題となっています .

PU 23: は、非カルボン酸型多剤耐性タンパク質4(MRP4/ABCC4)阻害剤です。

準備方法

化学反応の分析

- PU 23の化学反応は広く研究されていませんが、MRP4を阻害します。

- 一般的な試薬や条件は、研究の制限のために公開されていません。

科学的研究の応用

- PU 23の応用範囲は、さまざまな分野に及びます。

化学: 輸送タンパク質との相互作用を調査します。

生物学: 細胞の薬剤耐性に対する影響を研究します。

医学: がん治療における補助剤としての可能性を探ります。

産業: 薬剤耐性を克服する役割を評価します.

作用機序

- PU 23の作用機序は、MRP4を阻害することで、抗がん剤6-メルカプトプリン(6-MP)に対する耐性を低下させることに関係しています。

- 分子標的と経路はまだ調査中です。

類似化合物の比較

- This compoundの独自性は、MRP4阻害にあります。

- 類似の化合物は明示的にリストされていませんが、さらなる研究により関連する分子が明らかになる可能性があります。

類似化合物との比較

- PU 23’s uniqueness lies in its MRP4 inhibition.

- Similar compounds are not explicitly listed, but further research may reveal related molecules.

生物活性

PU 23 is a compound recognized for its role as a multidrug resistance protein (MRP) 4 inhibitor . This compound has garnered attention in cancer research due to its ability to sensitize MRP4-overexpressing cells to various anticancer agents, particularly 6-Mercaptopurine (6-MP) . The significance of this compound lies in its potential to enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells.

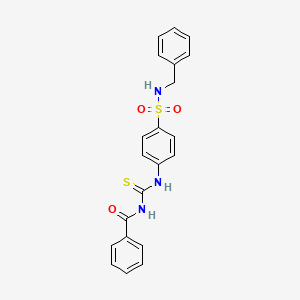

- Chemical Name: N-[[[4-[[(Phenylmethyl)amino]sulfonyl]phenyl]amino]thioxomethyl]benzamide

- Purity: ≥98%

- Molecular Formula: C₁₉H₁₉N₃O₃S₂

This compound functions primarily by inhibiting MRP4, a member of the ATP-binding cassette (ABC) transporter family. This inhibition leads to an increased accumulation of drugs within the cells that overexpress MRP4, thereby enhancing their cytotoxic effects. Specifically, this compound has been shown to lower the IC₅₀ values for 6-MP from 14.11 μM to 6.06 μM , indicating a significant increase in sensitivity when this compound is present .

Efficacy in Cancer Models

In various studies, this compound has demonstrated promising results in preclinical models:

- Cell Line Studies: In vitro studies using MRP4-overexpressing cell lines have shown that treatment with this compound significantly increases the intracellular concentration of 6-MP, leading to enhanced apoptosis and reduced cell viability.

- Animal Models: In vivo studies are needed to further validate these findings and assess the therapeutic potential of this compound in combination with standard chemotherapy regimens.

Comparative Analysis of Biological Activity

| Compound | IC₅₀ (μM) without this compound | IC₅₀ (μM) with this compound | Effectiveness Increase (%) |

|---|---|---|---|

| 6-Mercaptopurine | 14.11 | 6.06 | ~57% |

Case Study: Enhanced Drug Sensitivity

A study conducted on MRP4-overexpressing cancer cell lines revealed that the introduction of this compound significantly improved the sensitivity of these cells to 6-MP. The researchers observed:

- A marked decrease in cell viability upon treatment with both this compound and 6-MP.

- Increased apoptosis rates as measured by flow cytometry.

This case study highlights the potential for this compound to be used as an adjuvant therapy alongside traditional chemotherapeutics, particularly in cases where drug resistance poses a significant challenge.

Future Research Directions

Further research is essential to explore:

- Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents.

- Clinical Trials: Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Mechanistic Studies: Elucidating the precise molecular mechanisms through which this compound exerts its effects on MRP4 and related pathways.

特性

IUPAC Name |

N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c25-20(17-9-5-2-6-10-17)24-21(28)23-18-11-13-19(14-12-18)29(26,27)22-15-16-7-3-1-4-8-16/h1-14,22H,15H2,(H2,23,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIRRFWVFHEXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。